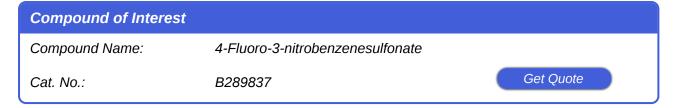


4-Fluoro-3-nitrobenzenesulfonate literature review and background

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An In-depth Technical Guide to 4-Fluoro-3-nitrobenzenesulfonate

Introduction and Background

4-Fluoro-3-nitrobenzenesulfonic acid is an organosulfur compound featuring a benzene ring substituted with a sulfonic acid group, a nitro group, and a fluorine atom.[1] Its chemical formula is C₆H₄FNO₅S.[1][2] The specific arrangement of these strongly electron-withdrawing functional groups at positions 1 (-SO₃H), 3 (-NO₂), and 4 (-F) is critical to its chemical behavior and makes it a versatile intermediate in organic synthesis.[1]

Fluorinated aromatic sulfonic acids are a class of compounds that have attracted significant interest in modern chemical research.[1] The sulfonic acid moiety dramatically increases the aqueous solubility of organic compounds, a highly valuable feature in the development of pharmaceuticals, water-soluble dyes, and catalysts.[1] Concurrently, the presence of a fluorine atom, the most electronegative element, significantly alters the molecule's electronic environment.[1] This modification can enhance metabolic stability and binding affinity to protein targets, a common strategy in medicinal chemistry.[1] The combination of these groups on an aromatic ring creates a powerful and tunable molecular scaffold for diverse chemical syntheses.[1]

Physicochemical Properties

The key physical and chemical properties of 4-fluoro-3-nitrobenzenesulfonic acid and its related derivatives are summarized below. These properties are crucial for understanding its



behavior in chemical reactions and for developing experimental protocols.

Property	Value	Source(s)
IUPAC Name	4-fluoro-3-nitrobenzenesulfonic acid	[2]
CAS Number	3888-84-4	[1][2]
Molecular Formula	C ₆ H ₄ FNO ₅ S	[1][2]
Molecular Weight	221.17 g/mol	[1][2]
Predicted Density	1.724 ± 0.06 g/cm ³	[3]
Predicted pKa	-1.27 ± 0.50	[3]
InChI Key	OOJWQLSHYOELSK- UHFFFAOYSA-N	[1][2]

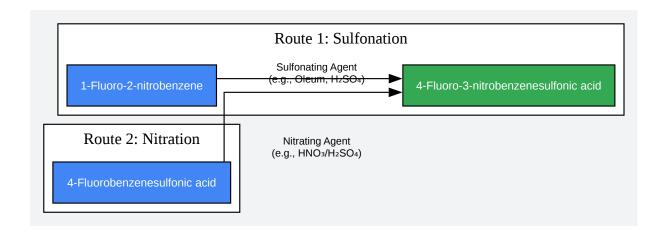
Synthesis and Experimental Protocols

The synthesis of 4-fluoro-3-nitrobenzenesulfonic acid typically proceeds via electrophilic aromatic substitution.[1] The two primary conceptual routes are the sulfonation of a fluoronitrobenzene precursor or the nitration of a fluorobenzenesulfonic acid derivative.[1] While a specific, detailed protocol for this exact compound is not readily available in the provided literature, established procedures for analogous compounds provide a strong foundation for its synthesis.

Synthesis Workflow

The logical workflow for the two main synthetic pathways to obtain 4-fluoro-3-nitrobenzenesulfonic acid can be visualized as follows.





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Caption: Primary synthetic routes to 4-fluoro-3-nitrobenzenesulfonic acid.

Experimental Protocol 1: Synthesis of 4-Fluoro-3-nitrobenzenesulfonamide (Analogous Sulfonation)

This protocol details the synthesis of the corresponding sulfonamide from 1-fluoro-2-nitrobenzene, which involves the formation of the sulfonyl chloride intermediate. This method highlights the chlorosulfonation approach.

Procedure:

- Dissolve 1-fluoro-2-nitrobenzene (4.0 g, 28.4 mmol) in chlorosulfonic acid (25 mL).[4]
- Stir the reaction mixture at 120°C overnight.[4]
- After allowing the reaction to cool to room temperature, quench it by slowly pouring it into ice water.[4]
- Extract the mixture with ethyl acetate (3 x 50 mL).[4]
- Combine the organic layers and concentrate under reduced pressure to remove the solvent.
 [4]
- Redissolve the crude product in isopropanol and cool to -60°C.[4]



- At this temperature, add ammonium hydroxide solution dropwise and continue stirring for 1 hour.[4]
- Neutralize the reaction by adding 6M hydrochloric acid (8 mL).[4]
- Warm the mixture to room temperature and concentrate to dryness to obtain the intermediate 4-fluoro-3-nitrobenzenesulfonamide (Yield: 82%).[4]

Experimental Protocol 2: Synthesis of 4-Fluoro-3nitrobenzoic Acid (Analogous Nitration)

This protocol for the nitration of 4-fluorobenzoic acid serves as a model for the nitration of a fluorinated benzene derivative.[5]

Procedure:

- Dissolve 4-fluorobenzoic acid (50.0 g, 0.36 mol) in concentrated sulfuric acid (180 mL) under cooling in an ice bath.[5]
- Add potassium nitrate (39.7 g, 0.39 mol) in batches to the solution.
- Stir the reaction mixture overnight at room temperature.[5]
- Slowly pour the mixture over crushed ice (800 g) with continuous stirring.
- Allow the resulting mixture to stand at room temperature overnight.[5]
- Filter the solid product and wash it with plenty of water.
- Dry the product via azeotropic distillation with toluene to afford 4-fluoro-3-nitrobenzoic acid as a light yellow solid (Yield: 90%).[5]

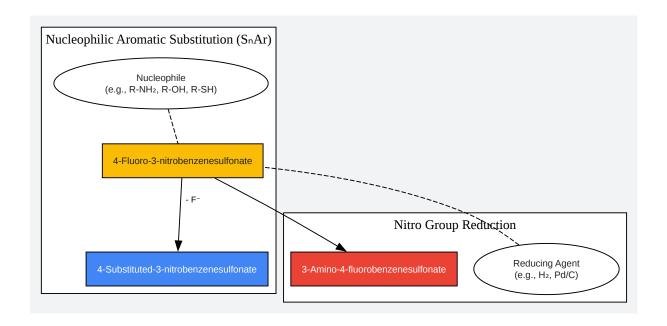
Chemical Reactivity and Applications

The reactivity of 4-fluoro-3-nitrobenzenesulfonic acid is dominated by its three functional groups, making it a valuable building block in medicinal chemistry and materials science.[1] The sulfonic acid group confers strong acidity, while the fluorine and nitro groups are key sites for substitution and reduction reactions.[1]



Key Chemical Transformations

The primary reactions involving this scaffold are Nucleophilic Aromatic Substitution (S_nAr) at the C4 position and reduction of the nitro group at the C3 position.[1]



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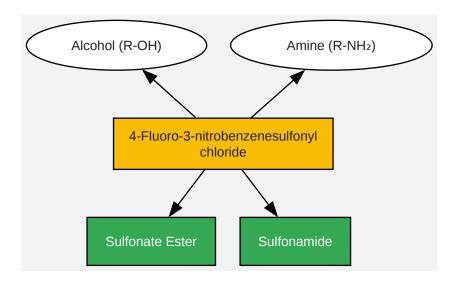
Caption: Key reactions of the **4-fluoro-3-nitrobenzenesulfonate** scaffold.

- Nucleophilic Aromatic Substitution (S_nAr): The fluorine atom is highly activated by the
 electron-withdrawing nitro and sulfonate groups, making it an excellent leaving group. This
 allows for its displacement by a wide range of nucleophiles, such as amines, alcohols, and
 thiols, enabling the introduction of diverse substituents at the C4 position.[1]
- Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine (-NH₂).
 [1] This transformation is fundamental in synthetic chemistry, as the resulting amino group can undergo a vast array of subsequent reactions, including diazotization, acylation, or alkylation.



Formation of Derivatives

4-Fluoro-3-nitrobenzenesulfonic acid can be converted to its corresponding sulfonyl chloride, which is a versatile intermediate for creating sulfonate esters and sulfonamides through reactions with nucleophiles.[1]



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Caption: Synthesis of sulfonate esters and sulfonamides.

Applications in Drug Development

The structural motifs present in **4-fluoro-3-nitrobenzenesulfonate** are highly relevant to drug development. The introduction of fluorine can improve metabolic stability and binding affinity, while the sulfonic acid group enhances aqueous solubility.[1] The related compound, 4-fluoro-3-nitrobenzenesulfonamide, is explicitly used as a reagent to synthesize various substituted arylsulfonamide derivatives, which are an important class of compounds in medicinal chemistry. [4] The ability to perform orthogonal reactions—S_nAr at the fluorine and reduction of the nitro group—makes this scaffold a valuable tool for building molecular complexity and generating libraries of potential drug candidates.

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